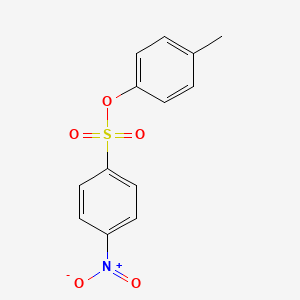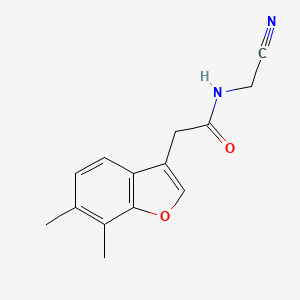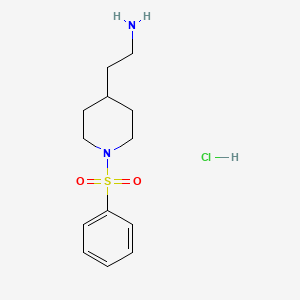![molecular formula C15H15N3O B2947536 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile CAS No. 2200698-13-9](/img/structure/B2947536.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. The compound is also commonly known as MPQC and has been studied for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of MPQC is not yet fully understood. However, studies have shown that the compound interacts with certain enzymes and proteins in the body, leading to its anti-inflammatory and anti-cancer effects. MPQC has also been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that MPQC has significant biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines and reduce the expression of certain genes involved in inflammation. MPQC has also been shown to induce cell death in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPQC in lab experiments include its unique properties, potential therapeutic applications, and its ability to interact with specific enzymes and proteins in the body. However, the limitations of using MPQC in lab experiments include its complex synthesis process, potential toxicity, and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of MPQC. One potential direction is the development of MPQC-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of MPQC and its potential applications in other fields of research, such as OLEDs. Further studies are also needed to determine the safety and toxicity of MPQC for human use.
Conclusion:
In conclusion, 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound has been studied for its unique properties, potential therapeutic applications, and its ability to interact with specific enzymes and proteins in the body. Further research is needed to fully understand the mechanism of action of MPQC and its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile involves a multi-step process that requires specific reagents and conditions. The most commonly used method for synthesizing MPQC is through the reaction of 2-chloroquinoline-4-carbonitrile with 1-methyl-3-pyrrolidinol in the presence of a base. The reaction produces MPQC as a white or off-white solid.
Aplicaciones Científicas De Investigación
MPQC has been studied for its potential applications in various fields of scientific research. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. MPQC has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18-7-6-12(10-18)19-15-8-11(9-16)13-4-2-3-5-14(13)17-15/h2-5,8,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCIOTOFKBXZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)
![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)

![4-Methyl-6-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2947462.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947464.png)
![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2947466.png)



![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)
